(3-Cyclohexylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylfuran-2-yl)boronic acid typically involves the reaction of a cyclohexyl-substituted furan with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Cyclohexylfuran-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical tool for enzyme inhibition and protein manipulation.
Mechanism of Action
The mechanism of action of (3-Cyclohexylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(3-Cyclohexylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclohexyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
CAS No. |
2225170-31-8 |
---|---|
Molecular Formula |
C10H15BO3 |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(3-cyclohexylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
InChI Key |
VLUFDYGWIUUHHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.